molecular formula C15H16FN3OS B2888074 6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide CAS No. 1385269-21-5

6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide

Cat. No.: B2888074
CAS No.: 1385269-21-5
M. Wt: 305.37
InChI Key: DTBYHRFJYDTAEP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole ring (a type of heterocyclic compound) and a pyridine ring (a basic heterocyclic organic compound). The presence of the fluorine atom and the carboxamide group could potentially give this compound unique properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving halogen derivatives, carboxylic acids, and amines . The yields for these reactions can vary widely, often depending on the specific reactants and conditions used .

Scientific Research Applications

  • Radiosynthesis of Tracers : A study by Ohkubo et al. (2021) described the automated radiosynthesis of tracers like [18F]FMISO and [18F]PM-PBB3, used for imaging hypoxia and tau pathology, respectively. These tracers were produced using direct 18F-fluorination and are relevant in clinical applications (Ohkubo et al., 2021).

  • Inhibitors of Mycobacterium Tuberculosis : Research by Jeankumar et al. (2013) discussed the design and synthesis of compounds as inhibitors of Mycobacterium tuberculosis GyrB, showcasing their potential as antituberculosis agents. This indicates the compound's relevance in developing treatments for tuberculosis (Jeankumar et al., 2013).

  • Investigations of Metabolic Stability : A study by Stec et al. (2011) explored the structure-activity relationships of various compounds, including analogues of benzothiazole, to improve metabolic stability. This is crucial for developing more effective and stable pharmaceutical compounds (Stec et al., 2011).

  • Synthesis of Heterocyclic Derivatives : Fadda et al. (2013) described the synthesis of new tetrahydropyrimidine-thione and their derivatives, emphasizing the utility of the compound in creating diverse heterocyclic molecules, which have various applications in chemical and pharmaceutical industries (Fadda et al., 2013).

  • Crystal Structure and DFT Study : Qin et al. (2019) conducted a crystal structure and DFT study of a related compound, highlighting the importance of such studies in understanding the physical and chemical properties of these compounds (Qin et al., 2019).

  • Synthesis of Pyrido Derivatives : Patel et al. (2011) worked on synthesizing new pyridine derivatives and evaluating their antimicrobial activity. This research underscores the potential of the compound in developing new antimicrobial agents (Patel et al., 2011).

  • Antimycobacterial Activity : Lv et al. (2017) reported the design and synthesis of novel compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, showcasing another application in antimicrobial research (Lv et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibitantibacterial activity . The compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to the death of the bacteria .

Mode of Action

It’s known that similar compounds can bind to their targets, leading to changes in the target’s function . This interaction can inhibit the target’s normal activity, leading to a disruption in the bacterial cell’s normal processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways in bacteria, leading to their death . The compound’s interaction with its target can disrupt these pathways, leading to a halt in essential processes for the bacteria .

Pharmacokinetics

Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to exhibit antibacterial activity . This suggests that the compound may lead to the death of bacteria, potentially making it useful in the treatment of bacterial infections .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can impact the compound’s effectiveness .

Properties

IUPAC Name

6-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c1-9(15-19-11-4-2-3-5-12(11)21-15)18-14(20)10-6-7-13(16)17-8-10/h6-9H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBYHRFJYDTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)CCCC2)NC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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